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Compound of Interest

Compound Name: p-Hydroxycinnamic acid hydrazide

Cat. No.: B295968

Get Quote

Technical Guide: p-Hydroxycinnamic Acid
Hydrazide
A Structural and Synthetic Analysis for Drug Discovery Applications

Executive Summary
This technical guide provides a comprehensive physicochemical and synthetic profile of p-
hydroxycinnamic acid hydrazide (also known as 4-hydroxycinnamic acid hydrazide). As a

derivative of the phenylpropanoid class, this compound serves as a critical "scaffold

intermediate" in medicinal chemistry. Its hydrazide moiety (-CONHNH₂) functions as a high-

reactivity nucleophile, enabling the rapid construction of heterocyclic pharmacophores such as

pyrazoles, oxadiazoles, and triazoles—structures essential in current anti-inflammatory and

anticancer drug pipelines.

Part 1: Physicochemical Profile[1]
The following data establishes the baseline identity of the compound. Researchers should use

these constants for Certificate of Analysis (CoA) verification.
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Parameter Specification Notes

IUPAC Name
(E)-3-(4-hydroxyphenyl)prop-2-

enehydrazide

Trans-isomer is the

thermodynamic standard.

Common Name
p-Hydroxycinnamic acid

hydrazide
Often abbreviated as pHCAH.

CAS Number 90557-60-1
Distinct from the parent acid

(7400-08-0).

Molecular Formula C₉H₁₀N₂O₂

Molecular Weight 178.19 g/mol Monoisotopic Mass: 178.07

Physical State Crystalline Solid
Typically off-white to pale

yellow.

Melting Point > 220 °C (Decomposes)
High lattice energy due to

intermolecular H-bonding.

Solubility DMSO, DMF, Hot Ethanol
Poor solubility in water and

non-polar solvents.

pKa (Predicted) ~9.5 (Phenolic OH) Hydrazide NH is weakly basic.

Part 2: Synthetic Pathway & Mechanism
The Core Logic
Direct conversion of p-hydroxycinnamic acid to its hydrazide using hydrazine hydrate is

possible but often results in poor yields due to competitive salt formation (acid-base reaction).

The industry-standard protocol utilizes an ester intermediate (nucleophilic acyl substitution) to

drive the reaction forward.

Reaction Workflow Diagram
The following diagram illustrates the two-step synthesis: Esterification followed by

Hydrazinolysis.
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Caption: Figure 1. Two-step synthetic pathway via ethyl ester intermediate to avoid acid-base

neutralization.

Validated Experimental Protocol
Safety Precaution: Hydrazine hydrate is highly toxic and a potential carcinogen. All operations

must be performed in a fume hood.

Step 1: Synthesis of Ethyl p-Hydroxycinnamate

Dissolve p-hydroxycinnamic acid (10 mmol) in absolute ethanol (30 mL).

Add catalytic sulfuric acid (0.5 mL).

Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Evaporate excess ethanol. Neutralize with NaHCO₃ solution.[1]

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the ester.

Step 2: Hydrazinolysis (The Critical Step)

Dissolution: Dissolve the ethyl ester (from Step 1) in ethanol (20 mL).

Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol) dropwise. Note: A large excess

(1:5 ratio) is used to prevent dimer formation.

Reflux: Heat the mixture at reflux (78°C) for 4–6 hours.

Observation: The solution usually turns from clear to yellow, and a precipitate may begin to

form.

Isolation: Cool the reaction mixture to 0°C (ice bath). The hydrazide will crystallize out.
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Filtration: Filter the solid and wash with cold ethanol to remove unreacted hydrazine.

Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

Part 3: Structural Characterization (Quality Control)
To validate the synthesis, the following spectroscopic signatures must be present.

Infrared Spectroscopy (FT-IR)
3200–3350 cm⁻¹: Distinct doublet or broad band corresponding to the -NH-NH₂ stretching

vibrations.

1650–1670 cm⁻¹: Strong C=O (Amide I) peak. The shift to lower frequency (compared to

esters ~1710 cm⁻¹) confirms hydrazide formation.

1600–1620 cm⁻¹: C=C alkene stretch (conjugated).

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆

δ 9.0–9.5 ppm (s, 1H): Amide -CONH- proton (Exchangeable with D₂O).

δ 4.0–4.5 ppm (s, 2H): Terminal -NH₂ protons (Broad, exchangeable). Absence of this peak

indicates failure or dimerization.

δ 7.3–7.5 ppm (d, 1H, J=16Hz): Vinylic proton (alpha to carbonyl). Large coupling constant

confirms trans (E) geometry.

δ 6.3–6.5 ppm (d, 1H, J=16Hz): Vinylic proton (beta to carbonyl).

Part 4: Applications & Pharmacophore Design
The p-hydroxycinnamic acid hydrazide scaffold is rarely the final drug; it is a "warhead"

precursor. Its value lies in its ability to lock the cinnamic acid backbone into rigid heterocyclic

structures.
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Derivative Workflow
The hydrazide nitrogen attacks electrophiles (aldehydes, isothiocyanates) to form bioactive

libraries.

p-Hydroxycinnamic Acid
Hydrazide

+ Aldehydes (R-CHO) + CS2 / KOH + Acetylacetone

Hydrazones / Schiff Bases
(Antimicrobial / Antioxidant)

 Condensation

1,3,4-Oxadiazoles
(Anticancer / Anti-inflammatory)

 Cyclization

Pyrazoles
(COX-2 Inhibitors)

 Cyclocondensation
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Caption: Figure 2. Divergent synthesis strategies utilizing the hydrazide scaffold for drug

discovery.

Key Biological Mechanisms
Antioxidant Activity: The phenolic hydroxyl group (p-OH) acts as a radical scavenger. The

hydrazide modification often enhances this by providing additional H-bond donors.

Caspase-3 Induction: Derivatives of this hydrazide have been shown to induce apoptosis in

cancer cell lines (e.g., MCF-7) by upregulating Caspase-3 [1].

Enzyme Inhibition: The structural similarity to tyrosine allows these derivatives to dock into

the active sites of enzymes like tyrosinase and xanthine oxidase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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